![molecular formula C18H22ClFN4O2 B5519548 N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)
N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of synthetic chemicals that have been explored for their unique chemical and pharmacological properties. Such compounds are often synthesized to study their potential applications in various fields, including medicinal chemistry, where their interaction with biological systems is of particular interest. While specific details about this compound are scarce, related compounds have been synthesized and studied for their anti-inflammatory, antiproliferative, and receptor binding activities, indicating the breadth of research in this area.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic precursors. These processes may include the formation of intermediate compounds, cyclization reactions to form diazepine rings, and subsequent functionalization to introduce specific substituents like chloro, fluoro, methoxy, and acetamide groups. The synthesis routes are designed to yield compounds with precise structural configurations, which are crucial for their intended biological activity or chemical properties (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by complex ring systems, such as diazepines, which are central to their chemical behavior and biological activity. Structural analyses, including X-ray diffraction, NMR, and mass spectrometry, are employed to confirm the configurations, conformations, and stereochemistry of these molecules. Such detailed structural information is essential for understanding the compound's interactions at the molecular level, particularly with biological targets (Gomaa, 2011).
properties
IUPAC Name |
N-[[5-[(4-chloro-3-fluorophenyl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN4O2/c1-26-12-18(25)21-9-14-8-15-11-23(5-2-6-24(15)22-14)10-13-3-4-16(19)17(20)7-13/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZBOQTVHOQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NN2CCCN(CC2=C1)CC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.